铽硝酸盐

描述

Terbium (III) nitrate hydrate is used in ceramics, glass, phosphors, lasers, and also is the important dopant for fibre amplifiers . It is also used in alloys and in the production of electronic devices .

Synthesis Analysis

A novel water-stable Tb-based metal–organic framework (Tb-MOF), namely { [Tb (CA) (OA) 0.5 (H 2 O) 2 ]·H 2 O} n (H 2 CA = chelidonic acid; H 2 OA = oxalic acid), was synthesized via a solvothermal method . Another study reported the synthesis of a photoluminescent terbium(III)-based Metal Organic Framework (MOF) at room temperature by layer diffusion method utilising mixed carboxylate linkers (4,4’-oxybis(benzoic acid) and benzene-1,3,5 tricarboxylic acid) .Molecular Structure Analysis

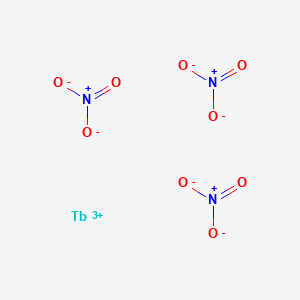

The molecular formula of Terbium Nitrate is N3O9Tb . The hexahydrate crystallizes as triclinic colorless crystals with the formula [Tb (NO3)3(H2O)4]·2H2O .Physical And Chemical Properties Analysis

Terbium (III) nitrate is an inorganic chemical compound, a salt of terbium and nitric acid, with the formula Tb (NO3)3 . The hexahydrate crystallizes as triclinic colorless crystals with the formula [Tb (NO3)3(H2O)4]·2H2O . It can be used to synthesize materials with green emission .科学研究应用

磁性药物载体

- 铽(III)离子已被用于修改磁性药物载体,特别是用于靶向抗癌放射治疗和成像技术。这些载体是使用柠檬酸稳定的氧化铁纳米颗粒合成的,并且通过与生物膜的相互作用进行表征(Nieciecka et al., 2022)。

光谱研究

- 对铽(III)硝酸盐与各种配体形成的络合物进行的研究揭示了它们的光谱特性,包括有关电子跃迁和金属-配体键合的信息(Selvaraj & Theivarasu, 2003)。

纳米粉末的合成

- 已合成了氧化铽纳米粉末,在特定条件下会发生相变。这些粉末被用于研究其微观结构和烧结行为(Balabanov et al., 2017)。

微孔框架

- 铽硝酸盐与其他化合物结合可以形成具有可访问金属位点的微孔材料。这些框架在荧光和气体吸附研究中具有重要意义(Reineke et al., 1999)。

萃取优化

- 使用支持液膜从水合硝酸盐溶液中萃取铽(III)离子,表明在分离过程中具有潜在应用(Elhabiri & Didi, 2019)。

荧光研究

- 铽(III)络合物已用于荧光研究,包括探索与其他金属络合物的相互作用以及观察它们对荧光带的影响(Sakamoto et al., 1993)。

发光动力学

- 铽化合物被用于研究其发光动力学,有助于理解能级动力学并在检测细菌孢子方面具有潜在应用(Rosen, 2006)。

比例氧感测

- 设计了某些铽络合物用于比例氧感测和局部细胞损伤,展示了在生物成像和治疗方面的应用(Law et al., 2009)。

荧光体中的缺陷中心

- 研究掺铽荧光体的发光和缺陷中心,这对于理解它们在照明和显示技术中的应用至关重要(Singh et al., 2010)。

薄膜中的光致发光

- 掺铽和铕物种嵌入的薄膜显示出强烈的室温光致发光,在材料科学和光电子学中具有相关性(Gaponenko et al., 2009)。

复合物的光谱特性

- 已探索了铽(III)硝酸盐与各种配体形成的络合物的光谱特性,有助于理解这些材料中的发光机制(Kharchenko et al., 2017)。

复合物的发光特性

- 对具有不同配体的铽络合物的研究揭示了它们的发光特性,对于照明和显示技术等应用有用(Tang et al., 2008)。

纳米颗粒的合成和性质

- 已合成铽纳米颗粒并研究了它们的荧光特性,表明在生物大分子检测中具有应用(Jiang, 2011)。

铁氧体性能

- 铥掺杂的铁氧体已被研究其磁性、电性和介电性能,这在材料科学和电子学中具有相关性 (Khan et al., 2014)。

结构和光致发光性能

- 已对铥掺杂的氧化锌纳米颗粒进行了研究,展示了在掺杂后增强的发光性能 (Singh et al., 2014)。

重金属作为营养标记物

- 对大鼠体内铥硝酸盐的研究探讨了其作为非吸收标记物用于恢复和消化研究的可行性 (Luckey et al., 1975)。

晶体中的电性能

- 已对铥硝酸盐晶体的电性能进行了研究,特别是这些性能的温度和频率依赖性,有助于理解晶体行为 (Kawashima et al., 1993)。

晶体中的交流电导率

- 对铥硝酸盐晶体中的交流电导率的研究揭示了它们的亚稳现象,这在固态物理学中至关重要 (Kawashima et al., 1999)。

配合物的发光性能

- 对铥和铕配合物与配体的研究为它们的发光性能提供了宝贵的见解,这对于发光材料的应用至关重要 (Xu et al., 2010)。

铥钒酸盐纳米颗粒的合成

- 已合成了具有不同形态的铥钒酸盐纳米颗粒,展示了在光催化和材料科学中的潜在应用 (Mosleh, 2016)。

安全和危害

Terbium Nitrate is considered hazardous. It causes serious eye damage . It may cause respiratory irritation, skin irritation, and may intensify fire as an oxidizer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

未来方向

Terbium Nitrate has potential applications in the field of fluorescence analysis, which is a highly sensitive method for detection of small amounts of biologically active substances . A novel water-stable Tb-based metal–organic framework (Tb-MOF) was studied for its highly sensitive detection towards nitrite, which is a hazardous chemical in water and food .

属性

IUPAC Name |

terbium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Tb/c3*2-1(3)4;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVUGDIORBKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tb(NO3)3, N3O9Tb | |

| Record name | Terbium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Terbium(III)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890618 | |

| Record name | Terbium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(Hexahydrate) Colorless solid; Soluble in water; [Hawley] | |

| Record name | Terbium(III) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Terbium nitrate | |

CAS RN |

10043-27-3 | |

| Record name | Terbium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, terbium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVA407Y0IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。